molecular formula C6H2Br2ClI B15332042 1,3-Dibromo-2-chloro-5-iodobenzene

1,3-Dibromo-2-chloro-5-iodobenzene

Cat. No.: B15332042
M. Wt: 396.24 g/mol
InChI Key: ATLMEYRYLWUYBU-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-5-iodobenzene is an organohalogen compound with the molecular formula C6H2Br2ClI. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and iodine atoms. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-chloro-5-iodobenzene can be synthesized through a multi-step process starting from readily available precursors. One common method involves the bromination and iodination of chlorobenzene derivatives. The process typically includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for efficient scaling up of the synthesis process while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-chloro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

1,3-Dibromo-2-chloro-5-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-chloro-5-iodobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The halogen atoms on the benzene ring make it highly reactive towards nucleophiles and electrophiles. The compound can interact with various molecular targets, including enzymes and receptors, through halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2-chloro-5-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated benzenes. This unique combination of halogens makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C6H2Br2ClI

Molecular Weight

396.24 g/mol

IUPAC Name

1,3-dibromo-2-chloro-5-iodobenzene

InChI

InChI=1S/C6H2Br2ClI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H

InChI Key

ATLMEYRYLWUYBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)I

Origin of Product

United States

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